Cyclopropanecarboxylicacid, 2-formyl-, cis-(9CI)

Description

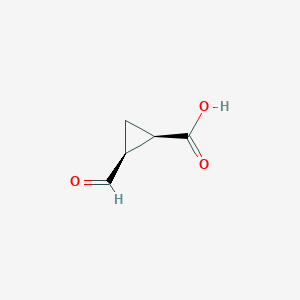

Cyclopropanecarboxylic acid, 2-formyl-, cis-(9CI) is an organic compound characterized by a cyclopropane ring with a carboxylic acid and a formyl group attached

Properties

Molecular Formula |

C5H6O3 |

|---|---|

Molecular Weight |

114.10 g/mol |

IUPAC Name |

(1R,2S)-2-formylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C5H6O3/c6-2-3-1-4(3)5(7)8/h2-4H,1H2,(H,7,8)/t3-,4-/m1/s1 |

InChI Key |

VOVAKSXCTQYGIH-QWWZWVQMSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]1C(=O)O)C=O |

Canonical SMILES |

C1C(C1C(=O)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid, 2-formyl-, cis-(9CI) typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the reaction of cyclopropanecarboxylic acid with formylating agents under controlled conditions to introduce the formyl group at the desired position. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of cyclopropanecarboxylic acid, 2-formyl-, cis-(9CI) may involve large-scale cyclopropanation reactions followed by purification steps such as distillation or crystallization. The choice of raw materials, reaction conditions, and purification techniques are optimized to ensure cost-effectiveness and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-formyl-, cis-(9CI) undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Cyclopropanecarboxylic acid, 2-carboxylic acid.

Reduction: Cyclopropanecarboxylic acid, 2-hydroxymethyl.

Substitution: Cyclopropanecarboxylic acid derivatives with various functional groups.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-formyl-, cis-(9CI) has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 2-formyl-, cis-(9CI) involves its interaction with molecular targets through its functional groups. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

- Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis-(9CI)

- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-

Uniqueness

Cyclopropanecarboxylic acid, 2-formyl-, cis-(9CI) is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. The presence of both a formyl and a carboxylic acid group on the cyclopropane ring allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Biological Activity

Cyclopropanecarboxylic acid, 2-formyl-, cis-(9CI) is a cyclopropane derivative with a formyl group substitution. Cyclopropane-based compounds are known for their significant biological activity due to their strained three-membered ring structure, which imparts unique chemical reactivity and bioactivity. Below is a detailed analysis of its biological activities, supported by data and research findings.

1. Enzyme Inhibition

Cyclopropane derivatives, including 2-formyl-cyclopropanecarboxylic acid, have shown potential as enzyme inhibitors. Their rigid structure allows them to fit into enzyme active sites, disrupting normal enzymatic activity. For example:

- Cholesteryl Ester Transfer Protein (CETP) Inhibition : Related cyclopropane compounds have been studied for their ability to inhibit CETP, which plays a role in lipid metabolism and cardiovascular diseases .

- Antifungal Activity : Cyclopropane-based metabolites such as FR-900848 exhibit potent antifungal activity against filamentous fungi .

2. Antimicrobial and Antiviral Properties

Cyclopropane derivatives are widely recognized for their antimicrobial potential:

- Antibacterial Activity : Cyclopropane-containing compounds demonstrate inhibitory effects against bacterial pathogens by targeting bacterial enzymes or disrupting membrane integrity .

- Antiviral Effects : Cyclopropanes have been explored for antiviral properties, including activity against HIV and HSV. The formyl substitution in this compound may enhance its interaction with viral proteins .

3. Cytotoxicity and Antitumor Potential

Compounds with cyclopropane scaffolds are frequently studied for anticancer properties:

- Cytotoxicity : Cyclopropane fatty acid derivatives like grenadiene exhibit cytotoxic effects on cancer cells, suggesting potential applications in chemotherapy .

- Mechanism : The formyl group in 2-formyl-cyclopropanecarboxylic acid may contribute to its reactivity with nucleophilic sites in cancer cells, inducing apoptosis or inhibiting cell proliferation.

4. Neurochemical Activity

Cyclopropane amino acids and derivatives have been linked to neurochemical effects:

- Neurotransmitter Modulation : Cyclopropane derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as epilepsy or depression .

Case Study 1: Antifungal Activity

FR-900848, a cyclopropane derivative isolated from Streptomyces species, demonstrates potent antifungal activity with low toxicity in mammalian systems (LD50 > 1 g/kg). This highlights the therapeutic potential of cyclopropane derivatives in treating fungal infections .

Case Study 2: CETP Inhibition

U-106305, another cyclopropane derivative, inhibits CETP effectively and is under investigation for its role in managing coronary heart disease by modulating lipid profiles .

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆O₃ |

| Molecular Weight | 114.10 g/mol |

| Log P (octanol-water) | ~0.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area (TPSA) | ~43 Ų |

These properties indicate good solubility and potential bioavailability, making the compound suitable for drug development .

Potential Applications

- Pharmaceuticals : Development of antifungal agents, antiviral drugs, and enzyme inhibitors.

- Agriculture : Use as an insecticidal or herbicidal agent due to its structural similarity to other bioactive cyclopropanes.

- Chemical Intermediates : Building blocks for synthesizing more complex biologically active molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.